N-(2,4-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a 2,4-dimethylphenyl group and a 3-methylpiperidin-1-yl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide typically involves the following steps:
Formation of the Acetamide Moiety: The acetamide group can be introduced through the reaction of an appropriate acyl chloride with an amine. For example, 2-(3-methylpiperidin-1-yl)acetic acid can be converted to its corresponding acyl chloride using thionyl chloride (SOCl2), followed by reaction with 2,4-dimethylaniline to form the desired acetamide.
Coupling Reactions: The coupling of the 2,4-dimethylphenyl group with the 3-methylpiperidin-1-yl group can be achieved through various coupling reactions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) in appropriate solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential pharmacological properties, such as analgesic or anti-inflammatory effects.
Material Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential as a therapeutic agent.
Industrial Applications: The compound can be utilized in the development of new chemical processes or products.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of receptors involved in pain or inflammation pathways.
Inhibiting Enzymes: Blocking the activity of enzymes that play a role in disease processes.
Altering Signal Transduction: Affecting cellular signaling pathways to produce therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide: can be compared with other amides that have similar structural features, such as:
Uniqueness
Structural Features: The presence of both 2,4-dimethylphenyl and 3-methylpiperidin-1-yl groups in the same molecule provides unique steric and electronic properties.
Pharmacological Profile: The specific arrangement of functional groups may result in distinct pharmacological activities compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-12-6-7-15(14(3)9-12)17-16(19)11-18-8-4-5-13(2)10-18/h6-7,9,13H,4-5,8,10-11H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFVKUMAGMSRMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC2=C(C=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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